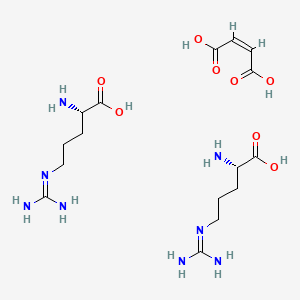
Di-L-arginine maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-L-arginine maleate is a compound formed by the combination of two molecules of L-arginine and one molecule of maleic acid L-arginine is an amino acid that plays a crucial role in various physiological processes, including protein synthesis and the production of nitric oxide, a molecule that helps regulate blood flow and pressure Maleic acid is an organic compound that is often used in the production of polymers and as a precursor to various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
Di-L-arginine maleate can be synthesized through a reaction between L-arginine and maleic acid. One common method involves dissolving L-arginine in water and then adding maleic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product can be isolated by crystallization or evaporation of the solvent.
Industrial Production Methods
In an industrial setting, this compound can be produced using a similar approach but on a larger scale. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Di-L-arginine maleate can undergo various chemical reactions, including:
Oxidation: The amino groups in L-arginine can be oxidized to form corresponding oxides.
Reduction: The carboxyl groups in maleic acid can be reduced to form corresponding alcohols.
Substitution: The amino groups in L-arginine can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of L-arginine.
Reduction: Reduced derivatives of maleic acid.
Substitution: Substituted derivatives of L-arginine.
科学研究应用
Di-L-arginine maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential benefits in cardiovascular health due to its ability to produce nitric oxide.
Industry: Used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of di-L-arginine maleate primarily involves the release of L-arginine, which is then converted to nitric oxide by the enzyme nitric oxide synthase. Nitric oxide acts as a signaling molecule that helps regulate blood flow, blood pressure, and other physiological processes. The maleic acid component may also contribute to the compound’s overall effects by participating in various chemical reactions within the body.
相似化合物的比较
Similar Compounds
L-arginine hydrochloride: Another salt form of L-arginine with similar physiological effects.
L-arginine aspartate: A compound formed by the combination of L-arginine and aspartic acid, used for similar applications.
L-arginine alpha-ketoglutarate: A compound that combines L-arginine with alpha-ketoglutarate, often used in sports supplements.
Uniqueness
Di-L-arginine maleate is unique due to its combination of L-arginine and maleic acid, which may provide synergistic effects not seen with other L-arginine salts. The presence of maleic acid may enhance the compound’s stability and solubility, making it more suitable for certain applications.
属性
CAS 编号 |
93778-37-1 |
|---|---|
分子式 |
C16H32N8O8 |
分子量 |
464.47 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/2C6H14N4O2.C4H4O4/c2*7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H,(H,5,6)(H,7,8)/b;;2-1-/t2*4-;/m00./s1 |
InChI 键 |
PCRNGWYTXLMHMY-QNNLSDQCSA-N |
手性 SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





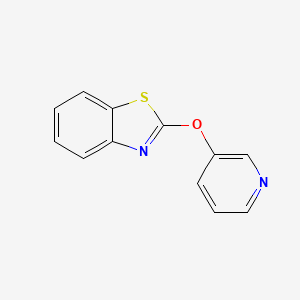
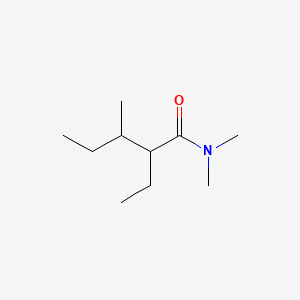
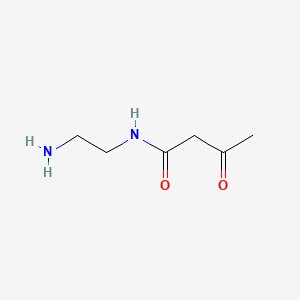


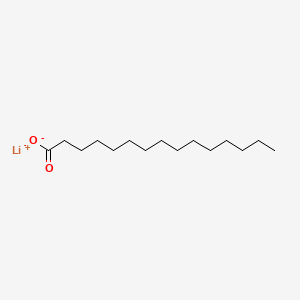
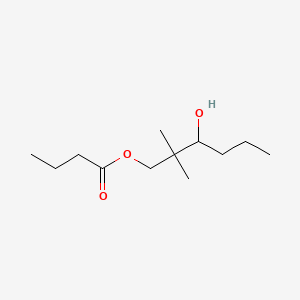
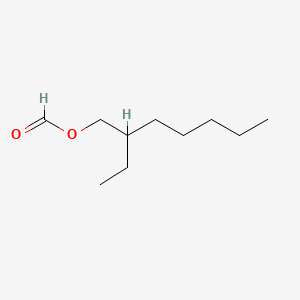
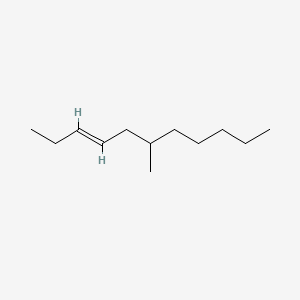
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)

